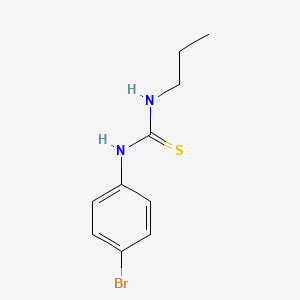

1-(4-Bromophenyl)-3-propylthiourea

Description

1-(4-Bromophenyl)-3-propylthiourea is a thiourea derivative characterized by a bromine-substituted phenyl ring at the 1-position and a propyl group at the 3-position of the thiourea core. Thiourea derivatives are widely studied for their diverse applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-propylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAZFKKBVSGNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-propylthiourea can be synthesized through the reaction of 4-bromoaniline with propyl isothiocyanate. The reaction typically involves the following steps:

- Dissolve 4-bromoaniline in an appropriate solvent such as ethanol or methanol.

- Add propyl isothiocyanate to the solution.

- Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of 1-(4-Bromophenyl)-3-propylthiourea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-propylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium methoxide, or primary amines.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-propylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

1-(4-Bromophenyl)-3-propylthiourea vs. 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea

- Key Differences: The propyl group in the target compound is replaced by a 3-chloropropanoyl moiety in the analog.

- Impact :

- The analog’s crystallographic data (reported in Acta Crystallographica Section E) suggest a planar thiourea core with intermolecular N–H···S and N–H···O interactions, stabilizing its solid-state structure .

- The carbonyl group may enhance solubility in polar solvents compared to the hydrophobic propyl chain in the target compound.

1-(4-Bromophenyl)-3-propylthiourea vs. 1-(4-Chlorophenyl)-3-phenyl-2-thiourea

- Key Differences :

- Bromine (Br) at the 4-position is replaced by chlorine (Cl) in the phenyl ring.

- A phenyl group replaces the propyl chain at the 3-position.

1-(4-Bromophenyl)-3-propylthiourea vs. 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

- Key Differences :

- The propyl group is substituted with a pyridinylmethyl group containing trifluoromethyl and chlorine substituents.

- Impact :

Physicochemical Properties (Comparative Table)

Q & A

Q. How can the synthesis of 1-(4-Bromophenyl)-3-propylthiourea be optimized for higher yield and purity?

Methodological Answer:

- Stepwise Synthesis: Begin with coupling 4-bromophenyl isothiocyanate with propylamine under anhydrous conditions, using tetrahydrofuran (THF) as a solvent at 0–5°C to minimize side reactions .

- Microwave-Assisted Reactions: Implement microwave irradiation to reduce reaction time (e.g., 10–15 minutes at 100°C) while maintaining yields >85%, as demonstrated for analogous thiourea derivatives .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the structural integrity of 1-(4-Bromophenyl)-3-propylthiourea?

Methodological Answer:

Q. How do substituents influence the solubility and stability of 1-(4-Bromophenyl)-3-propylthiourea in different solvents?

Methodological Answer:

- Solubility Profiling: Test solubility in polar (DMSO, ethanol) and nonpolar (hexane) solvents. Bromophenyl groups reduce aqueous solubility but enhance lipid compatibility (logP ≈ 3.2) .

- Stability Assays: Use RP-HPLC (C18 column, acetonitrile/water gradient) to monitor degradation under accelerated conditions (40°C/75% RH). Thiourea derivatives often degrade via hydrolysis; stabilize with lyophilization and storage at -20°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of 1-(4-Bromophenyl)-3-propylthiourea for enhanced bioactivity?

Methodological Answer:

- Substituent Variation: Replace the propyl group with bulkier alkyl chains (e.g., cyclopropyl) to improve membrane permeability. For example, cyclopropyl analogs show 2–3× higher activity in antimicrobial assays .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify interactions with target enzymes (e.g., urease inhibition via thiourea–metal coordination) .

Q. How should researchers address contradictions in reported pharmacological data for thiourea derivatives?

Methodological Answer:

- Mechanistic Replication: Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For instance, conflicting cytotoxicity data may arise from differences in cell-line metabolic rates .

- MEDT Analysis: Apply Molecular Electron Density Theory to model reaction pathways, resolving discrepancies in regioselectivity (e.g., unexpected Δ2-pyrazoline vs. trichloromethylpyrazole formation) .

Q. What challenges arise in crystallographic studies of 1-(4-Bromophenyl)-3-propylthiourea, and how can they be mitigated?

Methodological Answer:

- Crystal Growth: Optimize slow evaporation from acetone/water (1:1) to obtain diffraction-quality crystals. Thiourea derivatives often form twinned crystals; use SHELXD for structure solution .

- Hydrogen-Bond Networks: Analyze graph sets (e.g., motifs) with Mercury software to interpret packing efficiency and polymorphism risks .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving 1-(4-Bromophenyl)-3-propylthiourea?

Methodological Answer:

- Directing Groups: Leverage the bromophenyl moiety’s para-directing effect to target substitutions at the ortho position using Lewis acids (e.g., AlCl3 in nitration reactions) .

- MEDT-Guided Design: Precalculate Fukui indices to predict electrophilic sites, ensuring >90% regioselectivity in halogenation or sulfonation .

Q. How do hydrogen-bonding interactions dictate the solid-state properties of 1-(4-Bromophenyl)-3-propylthiourea?

Methodological Answer:

- Network Analysis: Map N–H⋯S and N–H⋯O bonds using CrystalExplorer; 2D networks in analogous compounds increase melting points (mp ≈ 180–185°C) and thermal stability .

- Thermogravimetry (TGA): Correlate decomposition temperatures (Td ≈ 250°C) with intermolecular bond strength, confirming stability for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.